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molecular formula C9H21NO2 B8346882 Aminopentanal diethyl acetal

Aminopentanal diethyl acetal

Cat. No. B8346882
M. Wt: 175.27 g/mol
InChI Key: VBUBGOFPUCXXND-UHFFFAOYSA-N
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Patent
US04864055

Procedure details

This reaction was run as for aminopentanal diethyl acetal [Example 15(c)(ii)] using MeOH as solvent (160 mL), 7.8 g of Raney nickel and 25 g (0.194 mol) of cyanopropionaldehyde dimethyl acetal. (H2 consumption 113% of theoretical after 3.5 hr.) The product after concentration at reduced pressure analyzed as an essentially pure single component at 3.40 min by gc (20 g, 77.5% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7.8 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:10][CH2:11]C)[CH:5]([NH2:9])[CH2:6][CH2:7]C)C.COC(OC)C(C#N)C>CO.[Ni]>[CH3:1][O:3][CH:4]([O:10][CH3:11])[CH:5]([NH2:9])[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CCC)N)OCC
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
COC(C(C)C#N)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
7.8 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(H2 consumption 113% of theoretical after 3.5 hr.) The product
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
after concentration at reduced pressure

Outcomes

Product
Details
Reaction Time
3.4 min
Name
Type
Smiles
COC(C(CC)N)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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